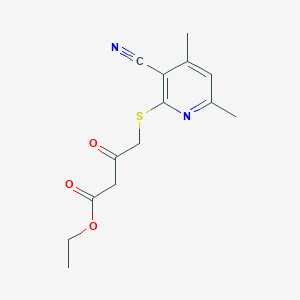
ethyl 4-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-3-oxobutanoate
Overview
Description
Ethyl 4-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-3-oxobutanoate is a complex organic compound that features a pyridine ring substituted with cyano and methyl groups, and a thioester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-3-oxobutanoate typically involves the following steps:
Formation of 3-cyano-4,6-dimethyl-2-pyridone: This is achieved by the condensation of malononitrile with acetylacetone in the presence of a base such as triethylamine.
Allylation and Halocyclization: The 3-cyano-4,6-dimethyl-2-pyridone is then allylated using allyl bromide, followed by halocyclization with iodine or bromine to form the desired pyridine derivative.
Thioester Formation: The final step involves the reaction of the pyridine derivative with ethyl 3-oxobutanoate in the presence of a suitable catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 4-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-3-oxobutanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used to study enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of ethyl 4-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-3-oxobutanoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding, while the thioester linkage can undergo nucleophilic attack, making it a versatile intermediate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-cyano-4,6-dimethyl-2-pyridone: Shares the pyridine core but lacks the thioester linkage.
tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Similar pyridine structure but with a different functional group.
Uniqueness
Ethyl 4-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-3-oxobutanoate is unique due to its combination of a cyano-substituted pyridine ring and a thioester linkage, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
ethyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-4-19-13(18)6-11(17)8-20-14-12(7-15)9(2)5-10(3)16-14/h5H,4,6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNGGHOSBGQZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=C(C(=CC(=N1)C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















